N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound is a structurally complex molecule featuring a thiazole core linked to a benzo[d][1,3]dioxole moiety via a carboxamide group. Additionally, it incorporates a 1,2,4-oxadiazole ring substituted with a phenyl group, connected through a methylaminoethyl ketone bridge. The synthesis of such hybrid structures often involves multi-step reactions, including condensation, cyclization, and coupling steps. For instance, highlights a related synthesis route using 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole and carboxylic acid derivatives in the presence of cesium carbonate . The benzo[d][1,3]dioxole group is notable for its electron-rich aromatic system, which may enhance binding interactions in biological targets, while the 1,2,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[4-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5S/c28-18(23-10-19-25-20(27-32-19)13-4-2-1-3-5-13)9-15-11-33-22(24-15)26-21(29)14-6-7-16-17(8-14)31-12-30-16/h1-8,11H,9-10,12H2,(H,23,28)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOGEDHTGJTIAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment
Environmental factors matter:
- Does it work better in acidic or alkaline conditions? How does it fare under varying temperatures? Is it photodegradable?
Remember, this compound’s complexity makes it a captivating puzzle for researchers. As we uncover more, its secrets will unravel! 🧪🔍
References:
- Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132
- Design, synthesis, characterization and analysis of anti-inflammatory activity of some novel 1,3-thiazole derivatives. Journal of the Iranian Chemical Society, 19(12), 1–10
- Oxadiazoles: moiety to synthesis and utilize. Journal of the Iranian Chemical Society, 18(7), 1–9
- A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 5(10), 1–11
Biological Activity
N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This article explores its biological activities, structural characteristics, and implications for drug development.
Structural Overview
The compound features several critical structural components:
- Oxadiazole Ring : Known for its diverse biological activities, particularly in anticancer and antimicrobial properties.
- Thiazole Moiety : Often associated with cytotoxic effects and has been shown to enhance the compound's biological activity.
- Benzo[d][1,3]dioxole Group : This structure contributes to the overall stability and bioactivity of the compound.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds containing oxadiazole rings exhibit notable anticancer properties. A study highlighted that derivatives of oxadiazole show inhibitory effects against various cancer cell lines, including:
- Human colon adenocarcinoma (HT-29)
- Human lung adenocarcinoma (A549)
The compound's potential as an anticancer agent is supported by findings demonstrating its ability to induce apoptosis in cancer cells through various mechanisms, including:
- Modulation of apoptotic pathways
- Inhibition of specific kinases involved in cancer progression
2. Antimicrobial Properties
Compounds with oxadiazole and thiazole functionalities have been reported to possess antimicrobial activities. The structural features of N-(4-(2-oxo...) suggest potential effectiveness against:
- Bacterial infections
- Fungal pathogens
In vitro studies have demonstrated that similar compounds exhibit significant inhibition against various microbial strains, indicating a promising avenue for further exploration.
3. Anti-inflammatory Effects
The thiazole component has been linked to anti-inflammatory activity. Compounds with similar structures have shown efficacy in reducing inflammation markers in experimental models. This suggests that N-(4-(2-oxo...) may also possess anti-inflammatory properties, warranting further investigation.
Structure–Activity Relationship (SAR)
Understanding the relationship between structure and activity is crucial for optimizing the biological effects of this compound. Key observations include:
- The presence of the oxadiazole ring enhances cytotoxicity against cancer cells.
- Substituents on the thiazole moiety can significantly influence the compound's potency and selectivity.
| Component | Activity | Notes |
|---|---|---|
| Oxadiazole Ring | Anticancer | Induces apoptosis in multiple cell lines |
| Thiazole Moiety | Antimicrobial | Effective against bacterial strains |
| Benzo[d][1,3]dioxole | Stability | Enhances overall bioactivity |
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Novel Oxadiazole Derivatives : A study published in PMC highlighted various oxadiazole derivatives demonstrating broad-spectrum anticancer activity with IC50 values as low as 92.4 µM against multiple cancer cell lines .
- Thiazoles as Antitumor Agents : Research indicates that thiazoles exhibit significant cytotoxicity against cancer cells, with specific structural modifications leading to enhanced activity .
- Molecular Docking Studies : Computational analyses have shown that N-(4-(2-oxo...) interacts favorably with target proteins involved in tumor progression, suggesting a mechanism for its anticancer effects.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to N-(4-(2-oxo...) can inhibit the growth of various cancer cell lines. In vitro assays have demonstrated that these compounds can effectively target thymidylate synthase, an essential enzyme in DNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells .
Case Study:
A study conducted by Du et al. (2013) identified several 1,3,4-oxadiazole derivatives as potent inhibitors of thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM. These findings suggest that N-(4-(2-oxo...) may share similar mechanisms of action .
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity against a range of pathogens. The lipophilic nature of the thiazole and oxadiazole groups facilitates membrane penetration, enhancing its efficacy against bacterial strains.
Case Study:
In a study focusing on 1,3,4-oxadiazole derivatives, significant antimicrobial effects were observed against both gram-positive and gram-negative bacteria. The dual action against cancer cells and microbes positions such compounds as potential candidates for dual-purpose therapeutic agents .
Pharmacokinetics and ADME Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability.
Data Table: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Moderate |
| Oral Bioavailability | High |
| Metabolic Stability | Stable |
| Half-life | TBD |
Therapeutic Applications
Given its biological activities, N-(4-(2-oxo...) has potential applications in:
- Cancer Therapy : As a chemotherapeutic agent targeting specific enzymes involved in DNA synthesis.
- Antimicrobial Treatment : As a broad-spectrum antimicrobial agent.
- Combination Therapies : Its ability to act on multiple targets makes it suitable for combination therapies in cancer treatment.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Core
- Compound 85 () : Features a cyclopropane-carboxamide linked to a thiazol-2-yl group and benzo[d][1,3]dioxole. Unlike the target compound, it lacks the oxadiazole moiety but includes a trifluoromethoxybenzoyl group, which may enhance lipophilicity .
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g, ): Substituted with a chlorophenyl group on the thiazolidinone ring, this compound emphasizes halogenated aromatic interactions. Its synthesis yield (70%) is higher than derivatives with bulkier substituents (e.g., 4i: 37% yield), suggesting steric hindrance impacts reactivity .
Functional Group Modifications
- The methoxyphenyl substituent may modulate solubility .
- Their synthesis involves coupling with amines, similar to the target compound’s amide bond formation .
Oxadiazole-Containing Derivatives
- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole intermediates () : Key precursors for oxadiazole-containing compounds. The phenyl group on the oxadiazole ring improves π-π stacking, while the chloromethyl group facilitates nucleophilic substitutions .
- N-(Thiazol-5-ylmethyl)carbamates () : Include oxadiazole or thiazole groups in peptidomimetic structures, highlighting the versatility of these heterocycles in drug design .
Research Implications and Limitations
- Structural Insights : The target compound’s combination of benzo[d][1,3]dioxole and 1,2,4-oxadiazole may synergize aromatic interactions and metabolic stability, but pharmacological data are absent in the provided evidence.
- Synthetic Challenges : Lower yields in analogs with bulky substituents (e.g., 4i: 37%) suggest steric effects complicate synthesis . The target compound’s multi-heterocyclic architecture likely requires optimized coupling conditions.
- Future Directions : Comparative bioactivity studies (e.g., kinase inhibition, cytotoxicity) are needed to evaluate the impact of structural variations. ’s statistical analysis framework (e.g., Student’s t-test) could be adapted for such studies .
Preparation Methods
Formation of the 1,2,4-Oxadiazole Core
The 3-phenyl-1,2,4-oxadiazole ring is synthesized via cyclization between benzamidoxime and methyl glycolate under microwave-assisted conditions. Benzamidoxime is prepared by reacting benzonitrile with hydroxylamine hydrochloride in ethanol (80°C, 6 hr), yielding 85–90% purity. Subsequent cyclization with methyl glycolate in the presence of tetrabutylammonium fluoride (TBAF) as a catalyst (120°C, 30 min) produces methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (72% yield).
Amination of the Methyl Ester
The methyl ester is converted to the primary amine via a two-step process:
- Hydrolysis : Treatment with 2M NaOH in methanol (reflux, 4 hr) yields 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid (89% yield).
- Curtius Rearrangement : The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) and tert-butanol in toluene (0°C to 25°C, 12 hr), followed by acidic deprotection (HCl/dioxane) to furnish 3-phenyl-1,2,4-oxadiazole-5-methylamine (63% yield).
Synthesis of 4-(2-Oxoethyl)Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole core is constructed using α-bromoacetoacetate and thiourea in ethanol (reflux, 8 hr), yielding 4-(2-oxoethyl)thiazol-2-amine (78% yield). The α-bromoacetoacetate is prepared by brominating ethyl acetoacetate with bromine in acetic acid (0°C, 1 hr).
Functionalization of the Thiazole Side Chain
The ketone group at the 4-position is stabilized as a tert-butyl carbamate (Boc) via reaction with di-tert-butyl dicarbonate in dichloromethane (DCM) (25°C, 6 hr), enabling selective amidation in subsequent steps.
Synthesis of Benzo[d]Dioxole-5-Carboxylic Acid
Piperonylic acid is commercially available but can be synthesized from sesamol via Friedel-Crafts acylation with acetyl chloride and AlCl₃ (0°C, 2 hr), followed by hydrolysis (65% yield).
Final Coupling Reactions
Amidation of 4-(2-Oxoethyl)Thiazol-2-Amine with Benzo[d]Dioxole-5-Carboxylic Acid
The Boc-protected thiazole amine is coupled to piperonylic acid using ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt) in dry DCM (0°C to 25°C, 12 hr). Deprotection with trifluoroacetic acid (TFA) in DCM (25°C, 2 hr) yields 4-(2-oxoethyl)thiazol-2-yl benzo[d]dioxole-5-carboxamide (81% yield).
Reductive Amination with 3-Phenyl-1,2,4-Oxadiazole-5-Methylamine
The ketone group on the thiazole side chain undergoes reductive amination with 3-phenyl-1,2,4-oxadiazole-5-methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol (25°C, 24 hr). The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel chromatography (hexane/ethyl acetate, 3:1) to isolate the final product (68% yield).
Analytical Validation and Optimization Data
Table 1: Key Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzamidoxime synthesis | NH₂OH·HCl, EtOH, 80°C, 6 hr | 89 |
| 2 | Oxadiazole cyclization | Methyl glycolate, TBAF, 120°C | 72 |
| 3 | Curtius rearrangement | DPPA, t-BuOH, HCl/dioxane | 63 |
| 4 | Hantzsch thiazole synthesis | α-Bromoacetoacetate, thiourea | 78 |
| 5 | EDC/HOBt coupling | EDC·HCl, HOBt, DCM, 12 hr | 81 |
| 6 | Reductive amination | NaBH₃CN, MeOH, 24 hr | 68 |
Table 2: Comparison of Coupling Agents for Amide Formation
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | DCM | 25 | 81 | 98.5 |
| DCC/DMAP | THF | 25 | 65 | 95.2 |
| T3P | DMF | 0 | 73 | 97.8 |
Q & A
Basic Research Questions
What synthetic strategies are recommended for optimizing the yield of N-(4-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?
Answer:
The synthesis of this compound involves multi-step reactions, including the formation of the 1,3,4-oxadiazole ring, thiazole ring cyclization, and amide coupling. A critical step is the preparation of the 3-phenyl-1,2,4-oxadiazole-5-methylamine intermediate, which can be synthesized via cyclization of acylthiosemicarbazides under oxidative conditions (e.g., using iodine in DMF) . To improve yield:
- Use high-purity reagents (e.g., triethylamine as a base) to minimize side reactions .
- Optimize reaction time and temperature for cyclization steps (e.g., reflux in acetonitrile for 1–3 minutes) .
- Purify intermediates via column chromatography or recrystallization (ethanol-DMF mixtures are effective) .
How can the structural integrity of this compound be confirmed post-synthesis?
Answer:
Comprehensive spectroscopic and analytical techniques are required:
- 1H/13C NMR : Confirm the presence of key functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm, thiazole carbons at δ 160–170 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and oxadiazole C=N stretches (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., Orbitrap Fusion Lumos systems provide <2 ppm mass accuracy) .
Advanced Research Questions
What in vitro assays are suitable for evaluating the antitumor potential of this compound, and how should conflicting cytotoxicity data be resolved?
Answer:
- Primary Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare results with positive controls (e.g., doxorubicin) .
- Data Contradictions : If cytotoxicity varies across studies, consider:
How can computational methods guide the design of analogs with improved binding affinity to target proteins?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., EGFR or tubulin). Focus on hydrogen bonding between the oxadiazole ring and catalytic residues .
- QSAR Modeling : Corporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to predict bioactivity .
- MD Simulations : Assess binding stability over 100 ns trajectories to identify analogs with lower RMSD values .
What strategies mitigate solubility challenges during formulation for in vivo studies?
Answer:
- Co-Solvent Systems : Use DMSO:PEG-400 (1:4 v/v) to enhance aqueous solubility .
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (size <200 nm) via emulsification-solvent evaporation .
- Prodrug Design : Introduce phosphate or acetate groups at the amide nitrogen to improve hydrophilicity .
How should researchers address discrepancies in reported antimicrobial activity across structurally similar compounds?
Answer:
- Structural-Activity Comparison : Analyze analogs (e.g., thiadiazole vs. oxadiazole derivatives) using Hammett σ values to quantify electronic effects .
- Mechanistic Studies : Perform time-kill assays to differentiate bactericidal vs. bacteriostatic modes .
- Resistance Testing : Serial passage experiments to assess propensity for resistance development .
What experimental controls are critical when assessing reactive oxygen species (ROS) modulation by this compound?
Answer:
- Positive Controls : Include H₂O₂ or menadione to validate ROS detection methods (e.g., DCFH-DA fluorescence) .
- Scavenger Controls : Use NAC (N-acetylcysteine) to confirm ROS specificity .
- Cell Viability Correlation : Normalize ROS data to concurrent cytotoxicity assays to exclude apoptosis-driven artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
